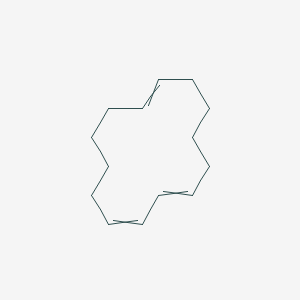

Cyclotetradeca-1,3,9-triene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651325-56-3 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

cyclotetradeca-1,3,9-triene |

InChI |

InChI=1S/C14H22/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-4,13-14H,5-12H2 |

InChI Key |

UHCNTOAYHLZAGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=CC=CCCCCC=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Macrocyclic Trienes: A Hypothetical Approach for Cyclotetradeca-1,3,9-triene

Introduction

Cyclotetradeca-1,3,9-triene is a macrocyclic hydrocarbon characterized by a 14-membered ring with three double bonds at positions 1, 3, and 9. While this specific isomer is not extensively documented in scientific literature, this guide provides a comprehensive overview of plausible synthetic strategies and standard characterization techniques applicable to this and other macrocyclic trienes. The methodologies outlined are based on established principles in organic synthesis and analytical chemistry, tailored for an audience of researchers, scientists, and professionals in drug development.

The synthesis of macrocycles, particularly those with specific stereochemistry, presents unique challenges, primarily related to overcoming the entropic barrier of ring formation.[1] Modern synthetic methods, however, offer powerful solutions for constructing these complex structures. This guide will focus on three prominent strategies: Ring-Closing Metathesis (RCM), Intramolecular Wittig Reaction, and McMurry Coupling.

Proposed Synthetic Strategies

The construction of a macrocyclic triene like this compound requires a robust and efficient cyclization strategy. Below are three potential retrosynthetic approaches.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful and widely used method for the synthesis of unsaturated rings, including macrocycles.[2][3] The reaction utilizes well-defined ruthenium or molybdenum-based catalysts to form a new double bond between two terminal alkenes within a linear precursor, releasing ethylene as a byproduct.[4][5] This approach is favored for its high functional group tolerance and effectiveness in forming large rings.[2]

A plausible synthetic workflow for this compound via RCM is depicted below. The strategy involves the synthesis of a linear diene precursor which already contains one of the double bonds of the final product.

References

IUPAC nomenclature for Cyclotetradeca-1,3,9-triene derivatives

An In-depth Technical Guide to the IUPAC Nomenclature of Cyclotetradeca-1,3,9-triene Derivatives and Related Cembranoids

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound derivatives, a core structure within the broader class of cembranoid natural products. It is intended for researchers, scientists, and professionals in drug development who work with these complex macrocyclic compounds. The guide details the systematic naming conventions, presents key experimental data, outlines detailed synthetic and analytical protocols, and visualizes relevant chemical pathways and workflows.

IUPAC Nomenclature of Cembranoids

Cembranoids are a large family of natural products characterized by a 14-membered carbon ring, the cembrane skeleton.[1] These diterpenoids are biosynthesized from the cyclization of geranylgeranyl pyrophosphate (GGPP).[2] The IUPAC nomenclature for these compounds is based on this parent structure.

1.1 The Cembrane Skeleton and Numbering

The parent structure is named cembrane . The numbering of the 14-carbon macrocycle begins at the carbon atom bearing the isopropyl group, which is designated as C1. The numbering then proceeds sequentially around the ring, as illustrated below. The three methyl groups are typically found at positions C4, C8, and C12.[1]

1.2 Naming Unsaturation and Stereochemistry

The presence of double bonds is indicated by changing the "-ane" suffix to "-ene," "-diene," "-triene," and so on, with locants indicating the starting position of each double bond.[3] For the specific case of a This compound core, the name would be based on cembra-1,3,9-triene .

The stereochemistry of the double bonds is critical and is designated using the E/Z notation, which is the IUPAC-preferred method.[3] This system assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.

-

(Z) : From the German zusammen (together), indicates that the higher-priority groups are on the same side of the double bond.

-

(E) : From the German entgegen (opposite), indicates that the higher-priority groups are on opposite sides.

For a complete name, the stereochemical descriptors are placed in parentheses at the beginning of the name, along with their locants. For example, a hypothetical derivative would be named (1E,3E,9E)-cembra-1,3,9-triene .

1.3 Substituents and Functional Groups

Substituents are named as prefixes in alphabetical order, with locants indicating their position on the cembrane ring. Functional groups are indicated by prefixes or suffixes according to IUPAC priority rules. For instance, a hydroxyl group is denoted by the prefix "hydroxy-" or the suffix "-ol". Many cembranoids are fused to a lactone ring, and these are termed cembranolides.[1]

Example: Sarcophytol A Sarcophytol A, a well-known cembranoid, possesses a cembratriene skeleton with a hydroxyl group. Its systematic name, based on the cembrane framework, is (1E,3E,7E)-cembra-1,3,7,11-tetraen-15-ol .

Quantitative Data of Representative Cembranoid Derivatives

Cembranoids exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] The data for selected derivatives are summarized below.

Table 1: Cytotoxic and Anti-inflammatory Activity of Selected Cembranoids

| Compound Name | Source Organism | Biological Activity | Assay Details | IC₅₀ / ED₅₀ | Reference |

|---|---|---|---|---|---|

| Sarcophytol A | Sarcophyton glaucum | Cytotoxic | P-388 cell line | 0.15 µg/mL | [4] |

| Sarcocrassolide A | S. crassocaule | Cytotoxic | P-388 cell line | 0.14 µg/mL | [4] |

| Crassolide | S. crassocaule | Cytotoxic | P-388 cell line | 0.16 µg/mL | [4] |

| Norcembrenolide B | Sinularia sp. | Anti-inflammatory | LPS-induced TNF-α production | - | [5] |

| Scabrolide D | S. scabra | Anti-inflammatory | LPS-induced TNF-α production | - |[5] |

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for Sarcophytembranoid A (in CDCl₃)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|---|---|

| 1 | 125.7 | 5.09, d, 9.8 |

| 2 | 38.3 | 2.05, m; 1.95, m |

| 3 | 36.5 | 2.11, m |

| 4 | 134.5 | - |

| 5 | 124.8 | 5.12, t, 6.3 |

| 6 | 24.9 | 2.08, m |

| 7 | 84.1 | 4.45, d, 8.4 |

| 8 | 78.4 | - |

| 11 | 145.2 | 5.25, d, 9.1 |

| 12 | 130.1 | - |

| 15 | 78.4 | - |

| 16 | 28.9 | 1.25, s |

| 17 | 26.4 | 1.28, s |

| 18 | 15.2 | 1.62, s |

| 19 | 16.8 | 1.75, s |

| 20 | 18.9 | 1.88, s |

(Data adapted from reference[2])

Experimental Protocols

The synthesis and isolation of cembranoid derivatives involve complex, multi-step procedures. Below are detailed methodologies for key experiments.

3.1 Total Synthesis of Norcembrenolide B

The total synthesis of norcembrenolide B involves the construction of the 14-membered cembrane skeleton followed by a series of selective oxidations and reorganizations.[5]

Step 1: Stille Coupling for Aldehyde Synthesis

-

Reaction: Coupling of vinyl iodide 11 with furfural stannane 10 .

-

Protocol: To a solution of vinyl iodide 11 in a suitable solvent (e.g., DMF), furfural stannane 10 and a palladium catalyst (e.g., Pd(PPh₃)₄) are added. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched, and the product aldehyde 12 is extracted and purified by column chromatography. The reported yield is 78%.[5]

Step 2: Kishi-Nozaki Coupling for Macrocyclization

-

Reaction: Intramolecular coupling of allyl bromide 13 to form the cembrane ring.

-

Protocol: The aldehyde 12 is first converted to allyl bromide 13 via Appel bromination (using CBr₄ and PPh₃). The resulting bromide is then subjected to Kishi-Nozaki conditions. A solution of CrCl₂ and a catalytic amount of NiCl₂ in a polar aprotic solvent (e.g., DMF) is prepared. The allyl bromide 13 is added slowly to this mixture at room temperature under an inert atmosphere. The reaction proceeds to form the macrocycle norbipinnatin J (6 ). The product is isolated by extraction and purified via chromatography, yielding the major diastereomer in 82% yield.[5]

Step 3: Furan Oxidation and Cyclization

-

Reaction: Conversion of the furan moiety to a β-keto-tetrahydrofuranone.

-

Protocol: The advanced intermediate is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of CrO₃ in sulfuric acid) is added dropwise until a persistent orange color is observed. The reaction is stirred until completion. The excess oxidant is quenched with isopropanol, and the mixture is filtered. The product, norcembrenolide B (8 ), is obtained after extraction and purification by column chromatography, with a reported yield of 50%. The structure is typically confirmed by crystallographic studies.[5]

3.2 General Protocol for Isolation from Soft Corals

-

Extraction: The collected soft coral specimens (e.g., Sarcophyton trocheliophorum) are minced and exhaustively extracted with an organic solvent like ethyl acetate or methanol/dichloromethane.[2]

-

Partitioning: The crude extract is concentrated under reduced pressure and partitioned between solvents of differing polarity, such as ethyl acetate and water, to separate compounds based on their solubility.

-

Chromatography: The organic-soluble fraction is subjected to multiple stages of column chromatography. A typical sequence involves silica gel chromatography with a gradient elution system (e.g., n-hexane to ethyl acetate), followed by reversed-phase HPLC for final purification of individual cembranoids.[2] Fractions are monitored by TLC and NMR spectroscopy.

Visualizations

Diagrams created using the DOT language provide clear visual representations of complex chemical processes.

4.1 Biosynthetic Pathway of the Cembrane Skeleton

The cembrane ring is biosynthesized from the head-to-tail cyclization of geranylgeranyl pyrophosphate (GGPP).

Caption: Biosynthesis of the cembrane skeleton from GGPP.

4.2 Experimental Workflow for Total Synthesis of Norcembrenolide B

This workflow outlines the key transformations in the laboratory synthesis of norcembrenolide B.

Caption: Key stages in the total synthesis of Norcembrenolide B.

References

- 1. A Brief Review on New Naturally Occurring Cembranoid Diterpene Derivatives from the Soft Corals of the Genera Sarcophyton, Sinularia, and Lobophytum Since 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Cembranoids from the Coral Sarcophyton trocheliophorum of Ximao Island - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Chemical Diversity in Species Belonging to Soft Coral Genus Sacrophyton and Its Impact on Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Norcembrenolide B and Scabrolide D - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Intramolecular Diels-Alder Reaction of Substituted Trienes

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Diels-Alder (IMDA) reaction is a powerful and versatile transformation in organic synthesis, enabling the rapid construction of complex cyclic and polycyclic systems from acyclic precursors. This pericyclic reaction, involving a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule, offers significant advantages in terms of efficiency and stereocontrol. These attributes make the IMDA reaction a valuable tool in the synthesis of natural products and pharmaceutically active compounds.

This document provides detailed application notes and experimental protocols for both thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions of substituted trienes.

Key Applications

The IMDA reaction is a cornerstone in the stereoselective synthesis of six-membered rings, which are ubiquitous structural motifs in a vast array of biologically active molecules. Key applications include:

-

Natural Product Synthesis: The IMDA reaction has been instrumental in the total synthesis of numerous complex natural products, including alkaloids, terpenoids, and polyketides.[1][2][3] It allows for the efficient construction of intricate carbocyclic and heterocyclic frameworks with a high degree of stereochemical control.

-

Drug Discovery and Development: The ability to rapidly generate molecular complexity from simple starting materials makes the IMDA reaction an attractive strategy in medicinal chemistry for the synthesis of novel scaffolds and compound libraries for drug screening.

-

Materials Science: The principles of the Diels-Alder reaction are also being applied in the development of new polymers and functional materials.

Data Presentation: A Comparative Overview of IMDA Reactions

The stereochemical outcome and efficiency of the intramolecular Diels-Alder reaction are highly dependent on the nature of the substituents on the triene, the length and flexibility of the tether connecting the diene and dienophile, and the reaction conditions (thermal versus catalyzed). The following tables summarize quantitative data from representative IMDA reactions.

Table 1: Thermal Intramolecular Diels-Alder Reactions of Substituted Trienes

| Entry | Substrate | Conditions | Product Ring System | Diastereomeric Ratio (endo:exo / cis:trans) | Yield (%) | Reference |

| 1 | (1E,7E)-1-nitro-deca-1,7,9-triene | Benzene, reflux, 4 h | Decalin | trans-fused major | 85 | [4] |

| 2 | N-Sulfonylated undecatriene | Toluene, 110 °C | Bicyclic sultam | Varies with substrate geometry | Good | [5] |

| 3 | (E)-3-Methyldeca-1,3,9-triene | N/A | Fused bicyclic | trans favored | N/A | [6] |

| 4 | Vinylsulfonamide with a furan diene | Toluene, 110 °C or 13 kbar pressure | Fused γ- and δ-sultams | N/A | Good | [7] |

Table 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reactions of Substituted Trienes

| Entry | Substrate | Catalyst (mol%) | Solvent, Temperature, Time | Product Ring System | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | Trienal | [Ru(acetone)((S,S)-BIPHOP-F)(Cp)][SbF6] (1-5) | CH2Cl2, -78 °C to rt | Bicyclic | >95:5 | up to 98 | up to 99 | [8][9] |

| 2 | α,β-Unsaturated Ketone | [Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF6] (N/A) | N/A | Bicyclic | N/A | up to 96 | 50-90 | [9] |

| 3 | Acryloyl-2-oxazolidinone with cyclopentadiene | Bis(oxazoline)-copper(II) complex (N/A) | N/A | Bicyclic | N/A | High | Good | [10] |

| 4 | Methacrolein and cyclopentadiene | (S,S)-diazaaluminolide (10) | -78 °C, 18 h | Bicyclic | 97:3 | High | 94 |

Experimental Protocols

The following are detailed protocols for representative thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions.

Protocol 1: Thermal Intramolecular Diels-Alder Reaction of a Nitro-Substituted Decatriene

This protocol is adapted from studies on the stereocontrolled synthesis of trans-decalin ring systems.[4]

Materials:

-

(1E,7E)-1-nitro-deca-1,7,9-triene

-

Benzene (anhydrous)

-

Butylated hydroxytoluene (BHT) (as an inhibitor of radical polymerization)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the (1E,7E)-1-nitro-deca-1,7,9-triene substrate.

-

Add a catalytic amount of BHT.

-

Add anhydrous benzene via syringe to achieve a desired concentration (e.g., 0.01-0.1 M).

-

Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15] A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

-

Upon completion of the reaction (typically after 4 hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.[4]

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.[16][17] Elute with a gradient of ethyl acetate in hexanes to isolate the desired diastereomers of the trans-fused decalin product.

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Asymmetric Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction of a Trienal

This protocol describes a highly enantioselective IMDA reaction using a chiral ruthenium Lewis acid catalyst.[8][9]

Materials:

-

Substituted trienal substrate

-

Chiral Ruthenium Lewis Acid Catalyst, e.g., [Ru(acetone)((S,S)-BIPHOP-F)(Cp)][SbF6]

-

Anhydrous dichloromethane (CH2Cl2)

-

Round-bottom flask, oven-dried and cooled under inert gas

-

Syringes for transfer of dry solvents and reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Catalyst Preparation: The chiral ruthenium Lewis acid catalyst can be synthesized according to literature procedures.[18] It is highly air and moisture sensitive and should be handled under a strict inert atmosphere.

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen, add the chiral ruthenium catalyst (1-5 mol%).

-

Add anhydrous dichloromethane via syringe.

-

Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a cooling bath.

-

In a separate flame-dried flask, prepare a solution of the trienal substrate in anhydrous dichloromethane.

-

Slowly add the substrate solution to the cooled catalyst solution via syringe or cannula over a period of 10-15 minutes.

-

Stir the reaction mixture at the low temperature for the specified time (this can range from a few hours to overnight). The progress of the reaction can be monitored by TLC, taking care to quench the aliquots with a small amount of triethylamine or a basic solution before analysis.

-

Work-up: Once the reaction is complete, quench the reaction by adding a few drops of a quenching agent (e.g., triethylamine or saturated aqueous sodium bicarbonate solution).

-

Allow the mixture to warm to room temperature.

-

Dilute the mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched bicyclic product.[16]

-

Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC or GC analysis).

Mandatory Visualizations

General Workflow for a Multi-Step Synthesis Involving an Intramolecular Diels-Alder Reaction

The following diagram illustrates a typical workflow for the synthesis of a complex cyclic molecule where the key step is an intramolecular Diels-Alder reaction.

Caption: General workflow for a multi-step synthesis featuring an IMDA reaction.

Logical Relationship of Factors Influencing IMDA Stereoselectivity

This diagram illustrates the key factors that influence the stereochemical outcome of an intramolecular Diels-Alder reaction.

Caption: Factors influencing the stereoselectivity of IMDA reactions.

References

- 1. Recent applications of intramolecular Diels–Alder reaction in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent applications of intramolecular Diels–Alder reactions to natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Ruthenium Lewis Acid Catalyzed Intramolecular DielsâAlder Reactions [figshare.com]

- 9. Ruthenium-Lewis acid catalyzed asymmetric Diels-Alder reactions between dienes and alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 14. reddit.com [reddit.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chiral ruthenium complexes as catalysts in enantioselective Diels–Alder reactions. Crystal structure of the Lewis acid–dienophile adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Stereoselective Synthesis of (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene, a macrocyclic compound with potential applications in drug discovery and materials science. The synthetic strategy is based on a convergent approach, culminating in a ring-closing metathesis (RCM) reaction to construct the 14-membered ring. Key transformations include a Horner-Wadsworth-Emmons reaction to establish the (E,E)-diene stereochemistry and a Wittig reaction for the stereoselective formation of the (Z)-alkene. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

Macrocyclic compounds are of significant interest in medicinal chemistry due to their unique structural and conformational properties, which can lead to high binding affinity and selectivity for biological targets. The stereoselective synthesis of macrocycles, however, presents a considerable challenge. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of macrocyclic systems, offering a high degree of functional group tolerance and the ability to form large rings. This protocol details a reliable method for the synthesis of a specific stereoisomer of Cyclotetradeca-1,3,9-triene, employing stereocontrolled olefination reactions to construct the linear precursor and a Grubbs second-generation catalyst for the key macrocyclization step.

Synthetic Strategy

The retrosynthetic analysis for (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene is outlined below. The primary disconnection is the ring-closing metathesis of the linear α,ω-diene 1 . This precursor is further disconnected into two key fragments: the C1-C7 fragment 2 containing the (E,E)-diene, and the C8-C14 fragment 3 containing the (Z)-alkene. Fragment 2 can be synthesized from commercially available starting materials via a Horner-Wadsworth-Emmons olefination. Fragment 3 can be prepared using a Wittig reaction to ensure the desired Z-stereochemistry.

Caption: Retrosynthetic analysis of (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene.

Experimental Protocols

Synthesis of Fragment 2: (2E,4E)-Hepta-2,4-dien-6-yn-1-ol

This procedure describes the stereoselective synthesis of the (E,E)-diene fragment.

Protocol:

-

Step 1: Horner-Wadsworth-Emmons Reaction.

-

To a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

-

Stir the mixture for 30 minutes at 0 °C, then add a solution of acrolein (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford ethyl (2E,4E)-hexa-2,4-dienoate.

-

-

Step 2: Reduction to the Aldehyde.

-

To a solution of ethyl (2E,4E)-hexa-2,4-dienoate (1.0 eq) in anhydrous DCM at -78 °C, add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

-

Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give (2E,4E)-hexa-2,4-dienal.

-

-

Step 3: Alkyne Addition.

-

To a solution of ethynylmagnesium bromide (0.5 M in THF, 1.5 eq) at 0 °C, add a solution of (2E,4E)-hexa-2,4-dienal (1.0 eq) in THF.

-

Stir for 2 hours at 0 °C, then warm to room temperature and stir for an additional 1 hour.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to yield Fragment 2.

-

Synthesis of Fragment 3: (Z)-Hept-5-en-1-yn-7-ol

This procedure details the synthesis of the fragment containing the Z-alkene.

Protocol:

-

Step 1: Preparation of the Phosphonium Salt.

-

To a solution of triphenylphosphine (1.1 eq) in toluene, add 3-bromopropanol (1.0 eq).

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature, and collect the resulting precipitate by filtration. Wash with cold toluene and dry under vacuum to obtain the phosphonium salt.

-

-

Step 2: Wittig Reaction.

-

Suspend the phosphonium salt (1.0 eq) in anhydrous THF at -78 °C.

-

Add n-butyllithium (2.5 M in hexanes, 1.05 eq) dropwise.

-

Stir the resulting deep red solution for 1 hour at -78 °C.

-

Add a solution of but-3-ynal (1.2 eq) in THF.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench with saturated aqueous NH4Cl and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to give Fragment 3.

-

Assembly of the Linear Precursor (1)

This section describes the coupling of Fragment 2 and Fragment 3 and subsequent elaboration to the RCM precursor.

Protocol:

-

Step 1: Sonogashira Coupling.

-

To a solution of Fragment 2 (1.0 eq) and Fragment 3 (1.2 eq) in a 2:1 mixture of THF and triethylamine, add CuI (0.1 eq) and Pd(PPh3)4 (0.05 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the coupled product.

-

-

Step 2: Lindlar Hydrogenation.

-

To a solution of the coupled product (1.0 eq) in ethyl acetate, add Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate to yield the triene-diol.

-

-

Step 3: Double Swern Oxidation.

-

To a solution of oxalyl chloride (2.5 eq) in anhydrous DCM at -78 °C, add DMSO (5.0 eq) dropwise.

-

Stir for 15 minutes, then add a solution of the triene-diol (1.0 eq) in DCM.

-

Stir for 1 hour at -78 °C, then add triethylamine (6.0 eq).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench with water and extract with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the dialdehyde.

-

-

Step 4: Double Wittig Olefination.

-

To a suspension of methyltriphenylphosphonium bromide (2.5 eq) in THF at 0 °C, add potassium tert-butoxide (2.5 eq).

-

Stir for 30 minutes, then cool to -78 °C.

-

Add a solution of the dialdehyde (1.0 eq) in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench with saturated aqueous NH4Cl and extract with pentane.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify by column chromatography to obtain the linear precursor 1 .

-

Ring-Closing Metathesis to (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene

This is the key macrocyclization step. High dilution is crucial to favor the intramolecular reaction.

Protocol:

-

Degas a sufficient volume of anhydrous dichloromethane (DCM) by bubbling argon through it for at least 30 minutes.

-

In a glovebox, prepare a solution of the linear precursor 1 in degassed DCM (final concentration should be 0.001 M).

-

Also in the glovebox, prepare a solution of Grubbs second-generation catalyst (5 mol%) in a small volume of degassed DCM.

-

Set up a syringe pump with the solution of the linear precursor 1 .

-

To a refluxing solution of degassed DCM in a flask equipped with a condenser under an argon atmosphere, add the catalyst solution.

-

Using the syringe pump, add the solution of the linear precursor 1 to the refluxing catalyst solution over a period of 8 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

-

Cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene.

Data Presentation

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |

| Fragment 2 Synthesis | |||||

| 1a | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, Acrolein, THF, 0 °C to rt | Ethyl (2E,4E)-hexa-2,4-dienoate | 85 | >95:5 E,E |

| 1b | Reduction | DIBAL-H, DCM, -78 °C | (2E,4E)-hexa-2,4-dienal | 92 | >95:5 E,E |

| 1c | Alkyne Addition | Ethynylmagnesium bromide, THF, 0 °C to rt | Fragment 2 | 88 | - |

| Fragment 3 Synthesis | |||||

| 2a | Phosphonium Salt Formation | Triphenylphosphine, 3-bromopropanol, Toluene, reflux | (3-Hydroxypropyl)triphenylphosphonium bromide | 95 | - |

| 2b | Wittig Reaction | Phosphonium salt, n-BuLi, But-3-ynal, THF, -78 °C to rt | Fragment 3 | 75 | >95:5 Z |

| Linear Precursor Assembly | |||||

| 3a | Sonogashira Coupling | Fragment 2, Fragment 3, CuI, Pd(PPh3)4, THF/Et3N | Coupled Product | 80 | - |

| 3b | Lindlar Hydrogenation | Lindlar's catalyst, H2, Ethyl acetate | Triene-diol | 98 | >98% Z |

| 3c | Swern Oxidation | (COCl)2, DMSO, Et3N, DCM, -78 °C to rt | Dialdehyde | 85 | - |

| 3d | Wittig Olefination | CH3PPh3Br, KOtBu, THF, -78 °C to rt | Linear Precursor 1 | 70 | - |

| Macrocyclization | |||||

| 4 | Ring-Closing Metathesis | Grubbs II catalyst (5 mol%), DCM (0.001 M), reflux, slow addition | (1E,3E,9Z)-Cyclotetradeca-1,3,9-triene | 65 | - |

Visualizations

Application Notes and Protocols for Cyclotetradeca-1,3,9-triene and its Analogs as Ligands in Organometallic Chemistry

Preface: A thorough review of scientific literature reveals a significant scarcity of documented use of Cyclotetradeca-1,3,9-triene as a ligand in organometallic chemistry. In contrast, its smaller analog, Cyclododeca-1,5,9-triene (CDT) , is a well-established and important ligand in the field. The following application notes and protocols are therefore based on the chemistry of CDT, which serves as an excellent model for understanding the coordination and application of large, cyclic, non-conjugated trienes in organometallic systems. These notes are intended for researchers, scientists, and professionals in drug development and materials science.

Application Notes

Introduction to Cyclododeca-1,5,9-triene (CDT) as a Ligand

Cyclododeca-1,5,9-triene (CDT) is a cyclic triene with the formula C₁₂H₁₈. Several isomers exist, with the most common in organometallic chemistry being the trans,trans,trans-CDT and cis,trans,trans-CDT.[1] These ligands are highly valuable in the synthesis of organometallic complexes, particularly with late transition metals in low oxidation states, such as nickel(0).

The three double bonds of the CDT ligand can coordinate to a metal center in a tridentate fashion, creating a stable "tripod" arrangement. This coordination mode often leaves the metal center coordinatively unsaturated, making the resulting complexes highly reactive and useful as catalyst precursors.

Synthesis of Metal-CDT Complexes

The most common method for synthesizing metal-CDT complexes involves the reduction of a metal salt in the presence of the CDT ligand. A prime example is the synthesis of (η²,η²,η²-all-trans-Cyclododeca-1,5,9-triene)nickel(0), Ni(ttt-CDT).[2] In this preparation, a nickel(II) salt, such as nickel(II) acetylacetonate, is reduced by an organoaluminum reagent like diethylaluminum ethoxide in an ethereal solvent containing the trans,trans,trans-CDT ligand.[2]

The resulting Ni(ttt-CDT) complex is a 16-electron species with a trigonal planar geometry around the nickel atom.[2] This coordinative unsaturation is key to its reactivity, as it readily undergoes ligand exchange reactions with other donor molecules such as phosphines, isonitriles, or carbon monoxide to form more stable 18-electron complexes.[2]

Structural and Spectroscopic Data

The coordination of CDT to a metal center significantly alters the electronic and structural properties of both the metal and the ligand. X-ray crystallography of Ni(ttt-CDT) reveals a propeller-like arrangement of the three olefinic groups around the nickel atom, resulting in a chiral structure.[2]

| Complex | Metal | CDT Isomer | Key Spectroscopic Data | Reference |

| Ni(ttt-CDT) | Ni(0) | trans,trans,trans | ¹H NMR, ¹³C NMR | [2] |

| Cu(ttt-CDT)⁺ | Cu(I) | trans,trans,trans | High CO stretching frequency in CO adduct (2160 cm⁻¹) | [3] |

Note: Detailed NMR and IR data can be found in the primary literature.

Applications in Homogeneous Catalysis

Metal-CDT complexes, particularly Ni(CDT), are highly versatile catalyst precursors in a wide range of organic transformations. Their utility stems from the lability of the CDT ligand, which can be easily displaced by other substrates, and the low oxidation state of the metal center.

Key Catalytic Applications:

-

Cyclooligomerization: Ni(CDT) and related complexes are used in the cyclotrimerization of alkynes and the dimerization of dienes.

-

Cross-Coupling Reactions: As a source of Ni(0), Ni(CDT) can be used to generate active catalysts for Suzuki, Negishi, and other cross-coupling reactions.

-

Olefin Functionalization: The reactive nature of the Ni(0) center allows for a variety of transformations involving the activation of C-H and C-X bonds in the presence of olefins.

Experimental Protocols

Protocol 1: Synthesis of (η²,η²,η²-all-trans-Cyclododeca-1,5,9-triene)nickel(0) [Ni(ttt-CDT)]

This protocol is adapted from established literature procedures for the synthesis of Ni(ttt-CDT).[2]

Materials:

-

Anhydrous Nickel(II) acetylacetonate [Ni(acac)₂]

-

trans,trans,trans-Cyclododeca-1,5,9-triene (ttt-CDT)

-

Diethylaluminum ethoxide (Et₂AlOEt)

-

Anhydrous diethyl ether

-

Anhydrous pentane

-

Schlenk line and associated glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere. All solvents must be freshly distilled from appropriate drying agents.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve anhydrous Ni(acac)₂ in anhydrous diethyl ether under an inert atmosphere.

-

Addition of Ligand: To the stirred solution, add a stoichiometric amount of trans,trans,trans-cyclododeca-1,5,9-triene.

-

Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of diethylaluminum ethoxide in diethyl ether dropwise to the reaction mixture. The color of the solution will change, indicating the reduction of Ni(II) to Ni(0) and the formation of the complex.

-

Isolation: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The reaction mixture is then filtered under an inert atmosphere to remove any insoluble byproducts.

-

Crystallization: The filtrate is concentrated under reduced pressure. The product is then precipitated by the addition of cold, anhydrous pentane. The resulting deep red solid is collected by filtration, washed with cold pentane, and dried under vacuum.

-

Storage: The final product, Ni(ttt-CDT), is extremely air-sensitive and should be stored under an inert atmosphere at low temperatures (-20 °C).[2]

Visualizations

Below are diagrams illustrating key concepts related to the use of CDT as a ligand in organometallic chemistry.

References

Application Notes and Protocols for the Quantification of Cyclotetradeca-1,3,9-triene and Related Cembranoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclotetradeca-1,3,9-triene belongs to the cembranoid class of natural products, which are diterpenes characterized by a 14-membered carbon ring. Cembranoids are predominantly isolated from marine organisms, particularly soft corals of the genera Sarcophyton and Sinularia, as well as from some plants like tobacco.[1] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Given their therapeutic potential, accurate and robust analytical methods for the quantification of cembranoids in various matrices are crucial for research and drug development.

This document provides detailed application notes and protocols for the quantification of this compound and related cembranoids using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, it outlines protocols for complementary techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

A variety of analytical techniques can be employed for the quantification of cembranoids. The choice of method depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of cembranoids like sarcophine.[2] It offers good precision and accuracy for relatively concentrated samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it suitable for the quantification of cembranoids at low concentrations in complex biological matrices.[3][4][5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile terpenes, including some cembranoid derivatives.[7][8]

Data Presentation

Table 1: HPLC-UV Method Parameters for Sarcophine Quantification [2]

| Parameter | Value |

| Instrument | HPLC with UV Detector |

| Column | Reversed-Phase ODS |

| Mobile Phase | 70% Acetonitrile in deionized water (pH 3.5 with phosphoric acid) |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 220 nm |

| Linearity Range | Not Specified |

| Limit of Detection (LOD) | Not Specified |

| Limit of Quantification (LOQ) | Not Specified |

Experimental Protocols

Protocol 1: Quantification of Cembranoids by HPLC-UV

This protocol is based on a validated method for the quantification of sarcophine, a well-known cembranoid, and can be adapted for this compound and other related compounds with a UV chromophore.[2]

1. Sample Preparation:

- Extract the biological sample (e.g., soft coral tissue, plant material) with a suitable organic solvent such as methanol or ethyl acetate.

- Evaporate the solvent under reduced pressure.

- Reconstitute the dried extract in the mobile phase.

- Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

- Instrument: HPLC system equipped with a UV-Vis detector.

- Column: ODS (C18) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The pH may need to be adjusted (e.g., to 3.5 with phosphoric acid) to improve peak shape.[2]

- Flow Rate: 1.5 mL/min.[2]

- Injection Volume: 20 µL.

- Detection: Monitor the absorbance at a wavelength where the target cembranoid has maximum absorbance (e.g., 220 nm for sarcophine).[2]

- Quantification: Prepare a calibration curve using a certified reference standard of the target cembranoid. The concentration of the analyte in the sample is determined by interpolating its peak area on the calibration curve.

Protocol 2: Outline for Quantification of Cembranoids by LC-MS/MS

This protocol provides a general workflow for developing a sensitive and selective LC-MS/MS method for cembranoid quantification.

1. Sample Preparation:

- Perform a liquid-liquid or solid-phase extraction to isolate the cembranoids from the matrix and remove interferences.

- Incorporate an internal standard at the beginning of the sample preparation to correct for matrix effects and variations in recovery.

- Evaporate the final extract to dryness and reconstitute in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

- Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- Column: A C18 or other suitable reversed-phase column.

- Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

- Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

- MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and the internal standard, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.

- Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Protocol 3: Outline for Analysis of Cembranoids by GC-MS

This protocol outlines the general steps for the analysis of thermally stable and volatile cembranoids.

1. Sample Preparation:

- Extract the sample with a non-polar solvent like hexane or dichloromethane.

- Derivatization may be necessary for cembranoids with polar functional groups (e.g., hydroxyl groups) to improve their volatility and chromatographic behavior. Silylation is a common derivatization technique.

- Concentrate the extract to a suitable volume before injection.

2. GC-MS Analysis:

- Instrument: A gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Injection: Split or splitless injection depending on the sample concentration.

- Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.

- Ionization: Electron ionization (EI) at 70 eV.

- Data Acquisition: Acquire data in full scan mode for qualitative analysis and to identify characteristic fragment ions. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

- Quantification: Use an internal standard and create a calibration curve based on the peak areas of the target analyte's characteristic ions.

Mandatory Visualization

Signaling Pathway

Certain cembranoids have been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway. The diagram below illustrates the mechanism by which these cembranoids can inhibit the activation of NF-κB.[9]

Caption: Cembranoid inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound from a biological matrix.

Caption: General workflow for cembranoid quantification.

References

- 1. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC method for the quantitative determination of sarcophine, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Gold-Catalyzed Cycloisomerization of Allene-Substituted Trienes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed cycloisomerization of allene-substituted trienes, a powerful synthetic methodology for the construction of complex cyclic and polycyclic frameworks. The focus is on the formation of cross-conjugated trienes from 1,5-allenynes, with additional examples of related transformations.

Introduction

Gold(I) catalysts have emerged as highly effective tools in organic synthesis due to their strong π-acidic character, enabling the activation of alkynes, allenes, and alkenes towards nucleophilic attack. The cycloisomerization of allene-substituted trienes, particularly 1,5-allenynes, provides an atom-economical route to synthetically valuable cross-conjugated trienes. This transformation proceeds under mild conditions and tolerates a variety of functional groups, making it an attractive strategy in the synthesis of natural products and complex pharmaceutical intermediates.

The generally accepted mechanism for the gold(I)-catalyzed cycloisomerization of 1,5-allenynes involves a dual-activation pathway. The gold catalyst activates the alkyne moiety, facilitating a nucleophilic attack from the allene. This leads to a cascade of events, including a 1,5-hydrogen shift, ultimately yielding the cross-conjugated triene product.

Data Presentation

The following tables summarize the quantitative data for the gold-catalyzed cycloisomerization of various 1,5-allenyne substrates to their corresponding cross-conjugated trienes.

Table 1: Gold-Catalyzed Cycloisomerization of 1,5-Allenynes

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(4-methyl-1-phenylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 4-methyl-N-(4-methyl-1-phenylpenta-1,3-dien-2-yl)-N-(prop-2-yn-1-yl)benzenesulfonamide | 88 |

| 2 | N-(1-cyclohexyl-4-methylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1-cyclohexyl-4-methylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 85 |

| 3 | N-(1-(tert-butyl)-4-methylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1-(tert-butyl)-4-methylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 92 |

| 4 | N-(1,4-dimethylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1,4-dimethylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 75 |

| 5 | N-(1-isopropyl-4-methylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(1-isopropyl-4-methylpenta-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 81 |

| 6 | N-(deca-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | N-(deca-1,3-dien-2-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide | 78 |

Reactions were carried out with 1 mol% of [(Ph3PAu)3O]BF4 in chloroform at 60 °C.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative 1,5-allenyne substrate and its subsequent gold-catalyzed cycloisomerization.

Protocol for the Synthesis of a 1,5-Allenyne Substrate

Synthesis of N-(4-methyl-1-phenylpenta-1,2-dien-4-yl)-4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

This protocol describes a typical procedure for the synthesis of the allene-substituted triene precursor.

Materials:

-

N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide

-

3-bromo-3-phenyl-1,1-dimethylallene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide (1.0 eq), 3-bromo-3-phenyl-1,1-dimethylallene (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1,5-allenyne substrate.

-

Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Gold-Catalyzed Cycloisomerization

General Procedure for the Synthesis of Cross-Conjugated Trienes

This protocol details the gold-catalyzed cycloisomerization of a 1,5-allenyne.

Materials:

-

1,5-allenyne substrate

-

Tris(triphenylphosphinegold)oxonium tetrafluoroborate ([(Ph₃PAu)₃O]BF₄) (1 mol%)

-

Chloroform (CHCl₃), anhydrous

-

Argon or Nitrogen gas

-

Schlenk tube or similar reaction vessel

-

Oil bath

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the 1,5-allenyne substrate (1.0 eq).

-

Add anhydrous chloroform to dissolve the substrate (concentration typically 0.05-0.1 M).

-

Add the gold catalyst, [(Ph₃PAu)₃O]BF₄ (0.01 eq), to the solution.

-

Place the reaction vessel in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for the time indicated by TLC analysis (typically 1-4 hours).

-

Once the starting material is consumed, remove the reaction from the oil bath and allow it to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the cross-conjugated triene product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed dual-activation catalytic cycle for the gold(I)-catalyzed cycloisomerization of 1,5-allenynes.

Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization.

Experimental Workflow

The diagram below outlines the general experimental workflow from substrate synthesis to product characterization.

Caption: General experimental workflow for the synthesis and cycloisomerization.

Application Notes and Protocols: Synthesis of Cyclen Scaffolds from Cyclotetrapeptides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives are macrocyclic polyamines of significant interest in medicinal chemistry and drug development. Their ability to form stable complexes with a variety of metal ions has led to their widespread use as chelating agents in applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. Furthermore, the cyclen scaffold serves as a versatile platform for the development of therapeutic agents, enzyme inhibitors, and gene delivery vectors.

While numerous synthetic routes to cyclen exist, this document outlines a proposed methodology for the synthesis of cyclen scaffolds commencing from readily accessible cyclotetrapeptides. This approach offers a potential pathway to novel, substituted cyclen analogues by leveraging the diversity of amino acid side chains that can be incorporated into the starting cyclic peptide. The core of this proposed synthesis is the complete reduction of the four amide bonds of the cyclotetrapeptide to their corresponding amines, thereby transforming the peptide backbone into a tetraazamacrocycle.

This document provides a detailed, albeit theoretical, experimental protocol for this transformation, based on established principles of amide reduction. It also includes a summary of expected quantitative data based on analogous reactions, and visual diagrams of the synthetic workflow and a key application of the resulting cyclen scaffold.

Proposed Synthetic Pathway Overview

The conversion of a cyclotetrapeptide to a cyclen scaffold is conceptually a straightforward process involving the reduction of all four amide (peptide) bonds to methylene-amine linkages (-CONH- to -CH₂NH-). This transformation requires a powerful reducing agent capable of reducing the relatively stable amide functionality. The most promising reagents for this purpose are lithium aluminum hydride (LiAlH₄) and borane (BH₃).[1][2][3][4]

The general transformation is depicted below:

Caption: General scheme for the conversion of a cyclotetrapeptide to a cyclen scaffold.

Data Presentation: Estimated Quantitative Data

| Starting Material Analogue | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) | Estimated Purity (%) | Reference Analogy |

| Cyclic dipeptide (diketopiperazine) | LiAlH₄ | THF | Reflux | 12-24 | 60-80 | >90 | Reduction of lactams[3] |

| N-protected dipeptide | LiAlH₄ | Ether | Reflux | 15 | 70-90 | >95 | Reduction of tertiary amides[5] |

| Cyclic amide (Lactam) | BH₃·THF | THF | 25-50 | 8-16 | 75-95 | >95 | Borane reduction of amides[4][6] |

| N-substituted lactam | LiAlH₄ | THF | Reflux | 20 | 80-90 | >95 | Reduction of cyclic amides[3] |

Experimental Protocols

Important Note: The following protocols are proposed and should be optimized for specific cyclotetrapeptide substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Reduction of a Cyclotetrapeptide using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines.[1][3][5][7]

Materials:

-

Cyclotetrapeptide (with protecting groups on reactive side chains, if necessary)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Sodium sulfate, anhydrous

-

Deionized water

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the cyclotetrapeptide (1 equivalent) in anhydrous THF (concentration of 0.1-0.2 M).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly and carefully add LiAlH₄ (4-6 equivalents, to ensure reduction of all four amide bonds) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to take 12-24 hours.

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

-

Deionized water (X mL, where X is the mass of LiAlH₄ in grams used)

-

1 M NaOH solution (X mL)

-

Deionized water (3X mL) This should result in the formation of a granular precipitate of aluminum salts.

-

-

Work-up and Isolation: Stir the resulting suspension at room temperature for 1 hour. Add anhydrous sodium sulfate, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and then with DCM or CHCl₃.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or alumina, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent streaking).

Protocol 2: Reduction of a Cyclotetrapeptide using Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane is another effective reagent for the reduction of amides and may offer better chemoselectivity for certain substrates.[4][6][8]

Materials:

-

Cyclotetrapeptide (with protecting groups on reactive side chains, if necessary)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-Tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Methanol or Ethanol

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine solution

-

Sodium sulfate, anhydrous

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the cyclotetrapeptide (1 equivalent) in anhydrous THF (concentration of 0.1-0.2 M).

-

Addition of Reducing Agent: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (4-6 equivalents) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and then stir for 8-16 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.[4] Monitor the reaction by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add methanol or ethanol dropwise to quench the excess borane. Note: Effervescence will be observed.[4]

-

Work-up and Isolation: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the amine-borane complex. Basify the aqueous solution with 1 M NaOH until a pH of >10 is reached.

-

Extraction and Purification: Extract the aqueous layer with DCM or EtOAc (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in Protocol 1.

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow

Caption: Experimental workflow for the proposed synthesis of a cyclen scaffold.

Diagram 2: Application of Cyclen as a Metal Chelator

Caption: Chelation of a metal ion by a cyclen scaffold for various applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 8. Borane Reagents [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Diels-Alder Reactions for Triene Cyclization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of Diels-Alder reactions for triene cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for a successful Diels-Alder reaction with a triene?

A successful Diels-Alder reaction relies on several key principles:

-

Diene Conformation: The diene portion of the triene must be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition. Dienes locked in an s-trans conformation will not react.[1][2][3]

-

Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (the double bond reacting with the diene). Therefore, electron-donating groups on the diene component of the triene and electron-withdrawing groups on the dienophile will accelerate the reaction.[1][2][4]

-

Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the approach of the reactants and reduce the reaction rate.[2][5]

-

Stereoselectivity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. Additionally, the "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.[4][5][6]

Q2: How do I select an appropriate solvent for my triene cyclization?

The choice of solvent can influence the rate of a Diels-Alder reaction. While non-polar solvents are often used, polar solvents can sometimes accelerate the reaction. The ideal solvent should dissolve the reactants and be inert to the reaction conditions. Common solvents include toluene, xylene, dichloromethane, and in some cases, even water.[7]

Q3: At what temperature should I run my Diels-Alder reaction?

Many Diels-Alder reactions proceed at moderate temperatures (25°C to 100°C). However, the optimal temperature depends on the specific substrates. It's important to note that the Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at higher temperatures. Therefore, excessively high temperatures can lead to lower yields.[4]

Troubleshooting Guide

Problem 1: Low to no product yield.

| Possible Cause | Troubleshooting Step |

| Unfavorable Diene Conformation | The triene's diene component may be locked in an s-trans conformation. Consider if the molecular structure can be modified to favor the s-cis conformation. Cyclic dienes are often more reactive as they are locked in the s-cis conformation.[1][2][3] |

| Poor Electronic Match | If both the diene and dienophile are electron-rich or electron-poor, the reaction will be slow. If possible, modify the substrates to have complementary electronic properties (electron-donating groups on the diene, electron-withdrawing on the dienophile).[1][4][8] |

| Reaction is Too Slow at Selected Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Be mindful of the potential for the retro-Diels-Alder reaction at very high temperatures.[4] |

| Steric Hindrance | Examine the 3D structure of your reactants. If bulky groups are impeding the reaction, consider using smaller protecting groups or a different synthetic route.[2][5] |

| Decomposition of Starting Materials | If the starting materials are unstable at the reaction temperature, consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature. |

Problem 2: Formation of multiple products (poor selectivity).

| Possible Cause | Troubleshooting Step |

| Formation of both Endo and Exo isomers | The endo product is kinetically favored, while the exo is thermodynamically favored. Running the reaction at lower temperatures will favor the endo product. Lewis acid catalysts can also enhance endo selectivity.[6][9] |

| Regioselectivity Issues | With unsymmetrical dienes and dienophiles, multiple regioisomers can form. The "ortho" and "para" products are generally favored over the "meta" product. The regioselectivity can sometimes be influenced by the choice of Lewis acid catalyst.[10] |

| Diene Dimerization | Highly reactive dienes can react with themselves in a Diels-Alder reaction. This can be minimized by slowly adding the diene to the reaction mixture containing the dienophile or by using a dilute solution. |

Data Presentation: Optimizing Reaction Conditions

The following tables provide examples of how different parameters can affect the yield of a Diels-Alder reaction.

Table 1: Effect of Catalyst on a Model Diels-Alder Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Dichloromethane | 25 | 24 | No Reaction |

| 2 | AlCl₃ (10) | Dichloromethane | 0 | 4 | 85 |

| 3 | FeCl₃ (10) | Dichloromethane | 0 | 4 | 20 |

| 4 | Ca(OTf)₂ (10) | Dichloromethane | 0 | 4 | 92 |

| 5 | Bu₄NPF₆ (10) | Dichloromethane | 0 | 4 | 15 |

Data adapted from a model reaction, not a specific triene cyclization.[11]

Table 2: Optimization of Temperature and Reactant Ratio

| Entry | Equivalents of Diene | Solvent | Temperature (°C) | Time (h) | Conversion Yield (%) |

| 1 | 1.5 | Toluene | 160 | 68 | ~95 |

| 2 | 1.5 | p-Xylene | 160 | 48 | ~95 |

| 3 | 2.2 | Toluene | 200 | 25 min (flow) | 87 |

| 4 | 3.0 | Toluene | 220 | 25 min (flow) | 48 |

Data based on a model system and may require adjustment for specific triene cyclizations.[12]

Experimental Protocols

General Protocol for a Thermal Diels-Alder Reaction

-

Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 eq) and the solvent (e.g., xylene, 10 mL per 0.8 g of dienophile).

-

Addition of Diene: Add the triene (diene component, 1.0 - 1.2 eq) to the flask.

-

Reaction Setup: Attach a reflux condenser to the flask.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize upon cooling.

-

Isolation: Collect the product by vacuum filtration, washing with a cold, non-polar solvent (e.g., a mixture of ethyl acetate and hexane).

-

Purification: If necessary, purify the product further by recrystallization or column chromatography.[13][14]

Screening of Lewis Acid Catalysts

-

Dienophile-Catalyst Complex Formation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane). Cool the solution to the desired temperature (e.g., 0°C or -78°C).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 0.1 - 1.0 eq) portion-wise with stirring. Allow the mixture to stir for 15-30 minutes.

-

Diene Addition: Slowly add a solution of the triene (diene component, 1.0 eq) in the same solvent to the dienophile-catalyst mixture.

-

Reaction and Monitoring: Maintain the reaction at the chosen temperature and monitor its progress.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated aqueous NaHCO₃, or Rochelle's salt solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify as described in the general protocol.

Visualizations

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Caption: Mechanism of Lewis acid catalysis in a Diels-Alder reaction.

Caption: General experimental workflow for a thermal Diels-Alder reaction.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Diels–Alder Reaction [sigmaaldrich.com]

- 8. quora.com [quora.com]

- 9. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

Technical Support Center: Optimization of Intramolecular Cycloadditions

Welcome to the technical support center for the optimization of reaction conditions for intramolecular cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in intramolecular cycloadditions can stem from several factors. A primary issue is often competition from intermolecular reactions, leading to polymerization, especially at high concentrations.[1] Running the reaction under high-dilution conditions (e.g., concentrations less than 10⁻⁶ M for forming 9-11 membered rings) can significantly favor the desired intramolecular pathway.[1]

Other potential causes for low yields include:

-

Suboptimal Temperature: The reaction may require specific thermal conditions to proceed efficiently. In some cases, higher temperatures can lead to decomposition of starting materials or products.[2][3] Conversely, some reactions require elevated temperatures to overcome the activation energy barrier.[4]

-

Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. For instance, in metal-catalyzed cycloadditions, different metal complexes and ligands can dramatically affect the yield.[5][6] For photochemical reactions, the selection and concentration of the photosensitizer are crucial for efficient energy transfer.[7][8]

-

Solvent Effects: The solvent can influence the reaction rate and stability of intermediates. A solvent that does not favor the desired transition state can lead to lower yields.[9][10][11]

-

Decomposition of Reactants or Products: The starting material or the cycloadduct might be unstable under the reaction conditions. Leaving a reaction to stir overnight when a shorter time is sufficient could lead to product decomposition.[12]

To improve the yield, systematically optimize the reaction parameters, including concentration, temperature, catalyst, and solvent.

Q2: I am observing the formation of multiple side products in my reaction. How can I increase the selectivity for the desired cycloadduct?

A2: The formation of side products is a common challenge. These can arise from competing cycloaddition pathways (e.g., [2+2] vs. [4+2]), rearrangements, or other side reactions.[13] To enhance selectivity:

-

Catalyst and Ligand Tuning: In transition metal-catalyzed reactions, the choice of metal and ligand can steer the reaction towards a specific pathway. For example, in Rh(I)-catalyzed [6+2] cycloadditions, the choice of phosphine ligand can significantly impact the yield of the desired product.[6]

-

Solvent Optimization: The polarity and coordinating ability of the solvent can influence the selectivity. In some photocycloadditions, protic solvents can disrupt intramolecular hydrogen bonds that direct the stereoselectivity, leading to different diastereomers compared to aprotic solvents.[9] Non-covalent interactions between the solvent and the substrate can also be a major reason for high diastereoselectivity.[14]

-

Temperature Control: The reaction temperature can affect the product distribution. Some cycloadditions may proceed through different transition states at different temperatures, leading to different products.[2][3] Lowering the temperature can sometimes favor a higher stereoselectivity.[15]

-

Photochemical Conditions: For light-enabled reactions, the wavelength of light and the choice of photosensitizer can be critical for selective activation of one reaction partner.[7][16]

Q3: How does the choice of solvent affect the stereoselectivity and regioselectivity of my intramolecular cycloaddition?

A3: The solvent can play a crucial role in determining the stereochemical and regiochemical outcome of an intramolecular cycloaddition.

-

Stereoselectivity: In reactions involving polar functional groups, the solvent's ability to form hydrogen bonds can be decisive. For example, in the intramolecular [2+2] photocycloaddition of 2′-hydroxyenones, aprotic solvents allow for an intramolecular hydrogen bond that directs the facial selectivity, leading to a specific diastereomer. In protic solvents, intermolecular hydrogen bonding with the solvent competes, resulting in the opposite facial selectivity.[9] Electrostatic interactions between the solute and solvent are also predicted to be critical in controlling the stereoselectivity of certain cycloadditions.[17]

-

Regioselectivity: Solvent polarity can also influence regioselectivity. For instance, in the 1,3-dipolar cycloaddition of 2-furfural oxime and ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to decrease as the solvent polarity increased.[11]

Troubleshooting Guides

Issue 1: Low or No Product Formation

| Potential Cause | Troubleshooting Step |